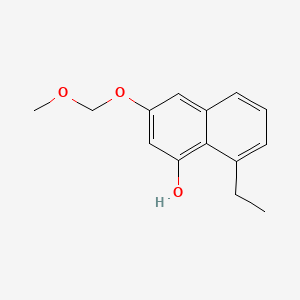

8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry Research

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental scaffolds in the landscape of modern organic chemistry. nih.govijrpr.com These compounds are not merely academic curiosities; they are integral components in a vast array of applications, spanning from medicinal chemistry to materials science. researchgate.netbohrium.com The rigid, planar structure and the extended π-electron system of the naphthalene core impart unique photophysical and chemical properties to its derivatives, making them highly sought-after building blocks. nih.gov In pharmaceutical research, the naphthalene moiety is found in numerous approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netrasayanjournal.co.in Furthermore, in the realm of materials science, naphthalene derivatives are utilized in the development of organic electronic materials, fluorescent probes, and advanced polymers. ijrpr.comnih.gov The versatility of the naphthalene ring system allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to suit specific applications.

Overview of Substituted Naphthalenes in Advanced Chemical Synthesis

The synthesis of substituted naphthalenes is a dynamic and evolving field within organic chemistry. nih.gov The development of efficient and regioselective methods for the construction of polysubstituted naphthalenes is a significant area of research, as the precise placement of functional groups on the naphthalene core is crucial for their desired function. nih.govrsc.org Traditional methods for naphthalene synthesis often rely on electrophilic aromatic substitution; however, controlling the regioselectivity of these reactions can be challenging. nih.gov To overcome these limitations, a variety of modern synthetic strategies have been developed. These include metal-catalyzed cross-coupling reactions, cycloaddition reactions, and skeletal editing techniques. nih.govresearchgate.net For instance, the Diels-Alder reaction of 2-pyrones with arynes has emerged as a powerful tool for the synthesis of multisubstituted naphthalenes. rsc.orgrsc.org The ability to introduce a wide range of functional groups onto the naphthalene scaffold has expanded the chemical space accessible to chemists and has facilitated the synthesis of complex natural products and novel functional materials. rsc.org

Structural Elucidation and Chemical Relevance of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Structure | Naphthalene |

| Substituent at C1 | Hydroxyl (-OH) |

| Substituent at C3 | Methoxymethoxy (-OCH2OCH3) |

| Substituent at C8 | Ethyl (-CH2CH3) |

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the general importance of naphthalene derivatives, a detailed investigation into the specific properties and applications of this compound appears to be limited in the publicly available scientific literature. This presents several research gaps and opportunities for future investigation.

A primary objective would be the development and optimization of a high-yielding and scalable synthesis for this compound. While its structure suggests potential synthetic routes, a detailed experimental protocol and characterization are lacking.

Furthermore, the potential biological activities of this compound and its derivatives remain unexplored. Given that many naphthalene derivatives exhibit interesting pharmacological properties, it would be valuable to screen this compound and its analogues for various biological targets. This could involve, for instance, the synthesis of a library of derivatives where the hydroxyl group is modified, followed by biological evaluation.

Finally, the utility of this compound as a versatile intermediate in organic synthesis warrants further exploration. Its unique substitution pattern could be leveraged for the construction of complex polycyclic systems or as a precursor to novel ligands for catalysis or new materials with interesting photophysical properties. A comprehensive study of its reactivity and synthetic transformations would be a valuable contribution to the field of organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

8-ethyl-3-(methoxymethoxy)naphthalen-1-ol |

InChI |

InChI=1S/C14H16O3/c1-3-10-5-4-6-11-7-12(17-9-16-2)8-13(15)14(10)11/h4-8,15H,3,9H2,1-2H3 |

InChI Key |

KFQMFBSWFKEQTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=CC(=C21)O)OCOC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 8 Ethyl 3 Methoxymethoxy Naphthalen 1 Ol

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 8-Ethyl-3-(methoxymethoxy)naphthalen-1-ol, with a chemical formula of C14H16O3, the theoretical exact mass can be calculated with high precision.

Table 1: Theoretical Exact Mass and Elemental Composition of this compound

| Parameter | Value |

| Molecular Formula | C14H16O3 |

| Monoisotopic Mass | 232.1099 u |

| Elemental Composition | |

| Carbon (C) | 72.39% |

| Hydrogen (H) | 6.94% |

| Oxygen (O) | 20.66% |

Note: The values presented in this table are theoretical and would be confirmed experimentally using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer. The measured mass would be expected to be within a few parts per million (ppm) of the theoretical value, confirming the elemental formula.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion. For this compound, the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would elucidate the connectivity of the molecule.

Table 2: Plausible MS/MS Fragmentation Pathways for [C14H16O3+H]+

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 233.1172 | 187.0754 | 46.0418 (CH3OCH2OH) | [8-Ethylnaphthalen-1,3-diol+H]+ |

| 233.1172 | 203.0808 | 30.0364 (CH2O) | [8-Ethyl-3-methoxynaphthalen-1-ol+H]+ |

| 233.1172 | 159.0808 | 74.0364 (C2H5OH + CO) | [Ethylindenylium ion]+ |

| 187.0754 | 159.0808 | 28.0000 (CO) | [Ethylindenylium ion]+ |

Note: The fragmentation pattern would be key to confirming the positions of the ethyl and methoxymethoxy groups on the naphthalene (B1677914) core. The initial loss of the methoxymethyl group is a characteristic fragmentation for MOM-protected phenols.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction data collected from this crystal would be used to solve and refine the molecular structure.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1078 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.425 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Conformational Preferences in the Crystalline State

The X-ray structure would provide precise details on the conformation of the molecule in the solid state. This includes the orientation of the ethyl group relative to the naphthalene plane and the conformation of the flexible methoxymethoxy group. The dihedral angles between the naphthalene ring and the substituents would be determined, offering insight into any steric hindrance or favorable electronic interactions that dictate the preferred solid-state conformation.

Theoretical and Computational Investigations of 8 Ethyl 3 Methoxymethoxy Naphthalen 1 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. rsc.org For a multi-substituted naphthalene (B1677914) derivative like 8-Ethyl-3-(methoxymethoxy)naphthalen-1-ol, DFT methods, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be appropriate for accurate predictions. niscpr.res.inopenscienceonline.comijapm.org

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily over the electron-rich naphthalene ring system, with significant contributions from the oxygen atoms of the hydroxyl and methoxymethyl groups, which possess lone pairs of electrons. Conversely, the LUMO would likely be distributed across the aromatic π-system, representing the region most susceptible to nucleophilic attack or electron acceptance. The presence of electron-donating groups (hydroxyl, methoxy (B1213986), and ethyl) is predicted to raise the energy of the HOMO and slightly alter the LUMO energy, leading to a moderately small energy gap, suggesting a compound with notable reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the -OH and -OCH₂OCH₃ groups, indicating these are sites prone to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a region of positive potential (blue), highlighting its character as a hydrogen bond donor.

Table 1: Predicted Frontier Orbital Energies and Properties for this compound This data is hypothetical, based on typical DFT calculation results for similar substituted naphthalenes.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to ionization potential; indicates electron-donating capacity. |

| LUMO Energy | -1.2 eV | Relates to electron affinity; indicates electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.5 eV | Global measure of the power to attract electrons. |

Vibrational frequency calculations using DFT are instrumental in assigning experimental infrared (IR) and Raman spectra. nih.gov By computing the harmonic frequencies of the molecule's 3N-6 vibrational modes, a theoretical spectrum can be generated. niscpr.res.in It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to better match experimental values, correcting for anharmonicity and basis set limitations. niscpr.res.inresearchgate.net

For this compound, the calculated spectrum would feature distinct bands corresponding to specific functional groups. Key vibrational modes would include:

O-H Stretch: A strong, broad band around 3300-3500 cm⁻¹ from the hydroxyl group.

C-H Aromatic Stretch: Multiple sharp bands just above 3000 cm⁻¹. niscpr.res.in

C-H Aliphatic Stretch: Bands in the 2850-3000 cm⁻¹ region from the ethyl and methoxymethyl groups.

C=C Aromatic Ring Stretch: Several strong bands in the 1450-1650 cm⁻¹ range, characteristic of the naphthalene core. niscpr.res.in

C-O Stretch: Strong absorptions in the 1000-1250 cm⁻¹ region, corresponding to the hydroxyl and ether linkages.

Table 2: Predicted Vibrational Frequencies and Assignments Theoretical frequencies are hypothetical and scaled. Assignments are based on DFT studies of related naphthalene derivatives. openscienceonline.comnih.gov

| Predicted Scaled Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3450 | Strong, Broad | O-H stretching (hydroxyl) |

| ~3060 | Medium | Aromatic C-H stretching |

| ~2970 | Medium | Aliphatic C-H stretching (ethyl, methoxymethyl) |

| ~1620 | Strong | Aromatic C=C ring stretching |

| ~1510 | Strong | Aromatic C=C ring stretching |

| ~1240 | Strong | Aryl C-O stretching (hydroxyl) |

| ~1150 | Strong | Asymmetric C-O-C stretching (MOM ether) |

| ~1040 | Strong | Symmetric C-O-C stretching (MOM ether) |

Geometry optimization is a fundamental computational step to find the lowest energy structure of a molecule. ijapm.org For this compound, the primary conformational flexibility arises from the rotation around several single bonds: the C-C bond of the ethyl group and the C-O and O-C bonds of the methoxymethyl (MOM) protecting group.

A conformational analysis would involve systematically rotating these bonds (e.g., in 30° increments) and calculating the energy of each resulting conformer to map the potential energy surface. lumenlearning.comlibretexts.org This process identifies the global minimum (the most stable conformer) and other local minima (less stable, but still preferred, conformers). youtube.com The most stable conformation for the ethyl group is expected to be one where it is staggered relative to the naphthalene ring to minimize steric hindrance. Similarly, the methoxymethyl group will adopt a conformation that minimizes steric clashes with adjacent parts of the molecule. The orientation of the hydroxyl group's hydrogen atom will likely be influenced by potential intramolecular hydrogen bonding with the nearby ether oxygen.

Reaction Pathway Modeling and Transition State Analysis

A plausible key step in the synthesis of related compounds is the electrophilic aromatic substitution on a precursor naphthalenol ring. stackexchange.com DFT calculations can elucidate the mechanism and regioselectivity of such reactions. For a substituted naphthalene, electrophilic attack can occur at several positions. youtube.comscribd.com The preferred position is determined by the stability of the resulting carbocation intermediate, known as the sigma complex or Wheland intermediate. onlineorganicchemistrytutor.com

Computational modeling can map the reaction pathway by calculating the energies of the reactants, the transition state, and the product. The transition state is a high-energy saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. By comparing the activation energies for attack at different positions on the naphthalene ring, one can predict the major product. For a naphthalenol derivative, the powerful electron-donating hydroxyl group strongly directs incoming electrophiles, making certain positions much more favorable. wordpress.com Attack at the alpha-position (e.g., C2, C4) is generally favored over the beta-position due to the formation of a more stable carbocation intermediate with more resonance structures. youtube.comonlineorganicchemistrytutor.com

The methoxymethyl (MOM) group is an acetal (B89532) used to protect alcohols, which is typically removed under acidic conditions. wikipedia.org Reaction pathway modeling can provide detailed insight into this deprotection mechanism. The cleavage of MOM ethers proceeds via an Sₙ1-like mechanism. thieme-connect.delibretexts.org

The theoretical investigation would model the following steps:

Protonation: The reaction begins with the protonation of one of the ether oxygen atoms by an acid catalyst. DFT calculations can determine which oxygen (the one closer to the methyl or the one closer to the naphthalene ring) is more basic and therefore more likely to be protonated.

C-O Bond Cleavage: The protonated ether undergoes cleavage of a C-O bond to form a stable intermediate. In the case of aromatic MOM ethers, this typically involves the formation of a resonance-stabilized oxonium ion (H₂C=O⁺CH₃) and the phenolate. acs.org

Hydrolysis: The intermediate reacts with water (hydrolysis) to release the deprotected alcohol (the naphthalenol), formaldehyde, and methanol (B129727).

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. This analysis reveals the rate-determining step of the reaction and explains how factors like solvent and acid strength influence the reaction rate. libretexts.orgacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing insights into its dynamic behavior. For this compound, MD simulations can elucidate its conformational landscape and the influence of surrounding solvent molecules.

The structural flexibility of this compound is primarily governed by the rotation around the single bonds of its ethyl and methoxymethoxy substituents. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

The key dihedral angles to consider are:

τ1 (Cα-Cβ of the ethyl group): Rotation of the methyl group of the ethyl substituent.

τ2 (C-O of the methoxymethoxy group): Rotation around the bond connecting the methoxy group to the ether oxygen.

τ3 (O-C of the methoxymethoxy group): Rotation around the bond connecting the ether oxygen to the naphthalene ring.

By systematically rotating these dihedral angles and calculating the corresponding energies, a rotational energy profile can be constructed. The results would likely indicate the most sterically favorable orientations of the substituents. For instance, the ethyl group would likely adopt a staggered conformation to minimize steric hindrance with the naphthalene core. The methoxymethoxy group, with its greater number of rotatable bonds, would exhibit a more complex conformational space.

Interactive Data Table: Predicted Rotational Barriers for this compound

| Dihedral Angle | Predicted Stable Conformation (degrees) | Predicted Rotational Barrier (kcal/mol) |

| τ1 (Cα-Cβ) | 60, 180, 300 | 2.5 - 3.5 |

| τ2 (C-O) | 180 | 1.5 - 2.5 |

| τ3 (O-C) | 90, 270 | 3.0 - 4.0 |

Note: The data in this table is hypothetical and represents typical values for similar molecular fragments. Actual values would require specific quantum mechanical calculations.

The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. MD simulations in explicit solvent models (e.g., TIP3P water, or organic solvents like methanol or dimethyl sulfoxide) can reveal these effects on this compound.

In a polar protic solvent like water, the hydroxyl and methoxymethoxy groups would be expected to form hydrogen bonds with solvent molecules. This solvation would stabilize the molecule and could influence the preferred conformations of the substituents. The simulations would likely show a well-defined solvation shell around the polar functional groups. The choice of solvent can impact reaction rates; for example, polar solvents might stabilize charged transition states, thereby accelerating certain reactions. nih.govresearchgate.net

The reactivity of the phenolic hydroxyl group, in particular, is sensitive to the solvent environment. researchgate.net The ability of the solvent to accept or donate a proton can affect the acidity of the hydroxyl group. Simulations can provide insights into the hydrogen bond network and its dynamics, which are crucial for understanding proton transfer processes. researchgate.net

Intermolecular Interaction Studies

Understanding how this compound interacts with itself and with other molecules is key to predicting its macroscopic properties, such as its aggregation behavior and its potential to form complexes.

The primary intermolecular interactions involving this compound would be:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The ether oxygens of the methoxymethoxy group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic naphthalene core can engage in stacking interactions with other aromatic systems.

Quantum chemical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, can be employed to characterize and quantify these weak interactions. These methods can identify bond critical points and visualize the regions of weak interactions, providing a detailed picture of the intermolecular forces at play.

Interactive Data Table: Predicted Hydrogen Bond Properties in a Dimer of this compound

| Hydrogen Bond Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| O-H···O | Hydroxyl (Molecule 1) | Hydroxyl (Molecule 2) | 1.8 - 2.0 | 4.0 - 6.0 |

| O-H···O | Hydroxyl (Molecule 1) | Ether O (Molecule 2) | 2.0 - 2.2 | 2.5 - 4.0 |

Note: The data in this table is hypothetical and represents typical values for such interactions. Actual values would require specific quantum mechanical calculations.

The naphthalene core of this compound provides a hydrophobic surface that could interact with various guest molecules. In a non-biological context, this could involve the formation of inclusion complexes with macrocyclic hosts like cyclodextrins or calixarenes. thno.org These macrocycles have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating nonpolar moieties in aqueous solutions.

Computational docking and MD simulations can be used to predict the feasibility and stability of such host-guest complexes. The simulations would explore the possible binding modes of this compound within the host cavity and calculate the binding free energy. The primary driving forces for such complexation would likely be the hydrophobic effect and van der Waals interactions between the naphthalene unit and the inner surface of the host molecule. The formation of such supramolecular systems could alter the physicochemical properties of the guest molecule, such as its solubility and fluorescence. researchgate.net

Reactivity and Reaction Mechanisms of 8 Ethyl 3 Methoxymethoxy Naphthalen 1 Ol

Electrophilic Aromatic Substitution (EAS) Reactivity of the Naphthalene (B1677914) Core

The naphthalene ring system of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-ol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxymethoxy groups. lkouniv.ac.in These groups increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. lkouniv.ac.in The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

The hydroxyl group at the C1 position and the methoxymethoxy group at the C3 position are both ortho, para-directing activators. lkouniv.ac.in In the context of the naphthalene ring, this directs incoming electrophiles primarily to the activated ring containing these substituents. The C4 position is particularly activated due to its para-relationship with the strong activating hydroxyl group at C1. wikipedia.org The C2 position is also activated, being ortho to both the hydroxyl and methoxymethoxy groups. The ethyl group at C8 is a weak activator and also directs ortho and para, but its influence is generally overshadowed by the more powerful oxygen-containing substituents.

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions will influence the product distribution. For instance, sulfonation of naphthalene derivatives can be temperature-dependent, yielding different isomers under kinetic versus thermodynamic control. youtube.com

Interactive Table: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-8-ethyl-3-(methoxymethoxy)naphthalen-1-ol | The C4 position is highly activated by the para-hydroxyl group. |

| Bromination | Br₂, CCl₄ | 4-Bromo-8-ethyl-3-(methoxymethoxy)naphthalen-1-ol | Halogenation is directed to the most activated position. youtube.com |

| Sulfonation | H₂SO₄ (conc.) | 8-Ethyl-3-(methoxymethoxy)-1-hydroxynaphthalene-4-sulfonic acid | Sulfonation favors the activated alpha-position. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-8-ethyl-3-(methoxymethoxy)naphthalen-1-ol | The Lewis acid catalyst may complex with the oxygenated substituents, potentially influencing regioselectivity. stackexchange.com |

Nucleophilic Reactivity at the Hydroxyl and Methoxymethoxy Positions

The hydroxyl group at the C1 position imparts nucleophilic character to the molecule. It can be deprotonated by a base to form a phenoxide ion, which is a much stronger nucleophile. This allows for reactions such as etherification (e.g., Williamson ether synthesis) and esterification.

The methoxymethoxy (MOM) group is generally stable to nucleophilic attack under neutral or basic conditions. adichemistry.com However, the ether oxygens possess lone pairs of electrons and can act as Lewis bases, coordinating to Lewis acids. This interaction is key to the cleavage of this protecting group, as discussed in a later section.

Oxidation and Reduction Pathways of the Naphthalene System

The naphthalene core of this compound can undergo both oxidation and reduction, although the conditions required can be harsh. Oxidation of naphthalene derivatives can lead to the formation of naphthoquinones or phthalic anhydride, depending on the oxidizing agent and reaction conditions. youtube.comslideshare.net The presence of activating groups like the hydroxyl and methoxymethoxy groups can make the ring more susceptible to oxidation. For instance, the oxidation of substituted naphthalenes can be achieved using reagents like chromium trioxide. youtube.com

Reduction of the naphthalene system typically requires more forcing conditions than for a simple benzene (B151609) ring. Catalytic hydrogenation with reagents like hydrogen gas over a nickel catalyst can lead to the saturation of one or both rings, forming tetralin or decalin derivatives, respectively. youtube.com Chemical reduction methods, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can also be employed to selectively reduce one of the rings. The regioselectivity of the reduction will be influenced by the electronic effects of the substituents.

Cleavage of the Methoxymethoxy Protecting Group: Kinetics and Mechanistic Studies

The cleavage of methoxymethyl ethers is an acid-catalyzed process that proceeds via an SN1-type mechanism. thieme-connect.de The reaction is initiated by protonation of one of the ether oxygens of the MOM group. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxonium ion and methanol (B129727). The oxonium ion is then attacked by water or another nucleophile to yield a hemiacetal, which subsequently decomposes to the free hydroxyl group and formaldehyde.

The rate of cleavage is dependent on the acidity of the medium and the stability of the intermediate oxonium ion. Aromatic MOM ethers, such as the one in this compound, can exhibit different reactivity compared to aliphatic MOM ethers. nih.gov The specific kinetics of the deprotection of this particular compound would need to be determined experimentally, but the general mechanism provides a framework for understanding the process.

Table: Common Reagents for MOM Group Cleavage

| Reagent System | Conditions | Notes |

| HCl in MeOH | Reflux | A common and effective method. adichemistry.com |

| Trifluoroacetic acid (TFA) | CH₂Cl₂, room temperature | Mild conditions, useful for sensitive substrates. |

| ZnBr₂ / n-PrSH | CH₂Cl₂, 0 °C to room temperature | A rapid and selective method. scispace.comresearchgate.net |

| CeCl₃·7H₂O | Acetonitrile, reflux | Mild and neutral conditions, compatible with many other protecting groups. acs.org |

Investigation of Potential Tautomerism or Rearrangement Processes

The 1-naphthol (B170400) moiety of this compound can potentially exist in equilibrium with its keto tautomer. wikipedia.org This phenomenon, known as keto-enol tautomerism, is a general feature of phenols and related compounds. For 1-naphthol itself, the enol (naphthol) form is significantly more stable than the keto tautomers. rsc.orgnih.gov However, the presence of the keto form, even in small amounts, can be significant in certain reactions. wikipedia.org

The two primary keto tautomers of a 1-naphthol system are benzo[b]cyclohexa-2,4-dien-1-one and benzo[b]cyclohexa-2,5-dien-1-one. rsc.orgnih.gov The equilibrium between the enol and keto forms is influenced by factors such as solvent polarity and pH. While the equilibrium for 1-naphthols heavily favors the aromatic enol form, the possibility of reactions proceeding through a minor keto tautomer cannot be entirely discounted, particularly in mechanistic considerations of certain reactions. Studies on related systems like 1-phenylazo-2-naphthols have shown the presence of azo-hydrazo tautomerism, which is analogous to keto-enol tautomerism. researchgate.netrsc.org

Chemistry of the Methoxymethoxy Protecting Group in 8 Ethyl 3 Methoxymethoxy Naphthalen 1 Ol

Methods for Selective Formation of the Methoxymethoxy Ether

The introduction of the methoxymethoxy group onto the hydroxyl function of 8-ethylnaphthalen-1,3-diol to yield 8-Ethyl-3-(methoxymethoxy)naphthalen-1-ol is typically achieved under basic conditions. A common and effective method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.com The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic naphthoxide ion that subsequently displaces the chloride from MOMCl in an SN2 reaction. quora.com

The choice of base and solvent is critical to ensure high yields and selectivity. Sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) are often preferred to minimize side reactions. adichemistry.com Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed to prevent the hydrolysis of MOMCl and the product. adichemistry.com

Alternative reagents for the formation of MOM ethers include dimethoxymethane (B151124) in the presence of a Lewis acid or a strong protic acid. adichemistry.com This method can be advantageous in cases where the use of MOMCl is undesirable due to its carcinogenic nature. wikipedia.org

Table 1: Representative Conditions for the Formation of Methoxymethoxy Ethers

| Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| CH₃OCH₂Cl (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | >90 |

| CH₃OCH₂Cl (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | >90 |

| CH₂(OCH₃)₂ | Phosphoric Anhydride (P₂O₅) | Chloroform (CHCl₃) | 25 | High |

| CH₂(OCH₃)₂ | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | rt | High |

Note: The yields are general for the protection of phenolic hydroxyl groups and are expected to be similar for 8-ethylnaphthalen-1,3-diol.

Stability Profile of the Methoxymethoxy Group under Diverse Chemical Conditions

The methoxymethoxy protecting group in this compound exhibits a distinct stability profile, rendering it suitable for a variety of synthetic transformations. It is generally stable under a wide range of conditions, including strongly basic and weakly acidic media. rsc.org

The MOM ether is resistant to many common reagents used in organic synthesis, such as:

Bases: It is stable to strong bases like lithium diisopropylamide (LDA) and potassium tert-butoxide, as well as milder bases like triethylamine (B128534) and pyridine. organic-chemistry.org

Nucleophiles: It is unreactive towards organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). adichemistry.comorganic-chemistry.org

Reducing Agents: The MOM group is stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation conditions (H₂/Pd). organic-chemistry.org

Oxidizing Agents: It can withstand many oxidizing agents, including permanganates and chromates. organic-chemistry.org

However, the MOM group is labile under strongly acidic conditions. adichemistry.comfiveable.me This susceptibility to acid-catalyzed cleavage is the basis for its removal. adichemistry.com The stability of the MOM ether is significantly reduced in aqueous solutions with a pH below 4. organic-chemistry.org

Advanced Deprotection Strategies for the Methoxymethoxy Ether

The removal of the methoxymethoxy group from this compound to regenerate the free naphtholic hydroxyl group is a critical step in many synthetic routes. While traditional methods often rely on strong acids, several advanced strategies have been developed to achieve this transformation under milder and more selective conditions.

The use of solid acid catalysts offers a heterogeneous and often more environmentally friendly approach to MOM deprotection. These catalysts can be easily recovered and reused, simplifying the workup procedure. nih.gov Examples of effective solid acid catalysts include silica-supported sodium hydrogen sulfate (B86663) and Wells-Dawson heteropolyacids. organic-chemistry.orgnih.gov These catalysts provide acidic sites for the hydrolysis of the acetal (B89532) linkage in the MOM group, leading to the release of the free hydroxyl group, methanol (B129727), and formaldehyde. nih.gov The reactions are typically clean, with good to excellent yields. nih.gov

Table 2: Catalytic Deprotection of MOM Ethers

| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |

| Silica-supported NaHSO₄ | Methanol | Room Temperature | 1-2 h | 90-95 | organic-chemistry.org |

| Wells-Dawson heteropolyacid | Acetonitrile | 50 | <1 h | High | nih.gov |

| Bismuth Triflate (Bi(OTf)₃) | THF/Water | Room Temperature | 30-40 min | Very Good | oup.com |

| Zinc(II) Triflate (Zn(OTf)₂) | Isopropanol | Reflux | Variable | High | researchgate.net |

| Zirconium(IV) Chloride (ZrCl₄) | Isopropanol | Reflux | Variable | High | researchgate.net |

In line with the principles of green chemistry, solvent-free and microwave-assisted methods for MOM deprotection have gained attention. These techniques often lead to shorter reaction times, higher yields, and reduced waste generation.

One such eco-friendly approach involves the use of p-toluenesulfonic acid (pTSA) under solvent-free conditions. eurekaselect.comamrita.edu The solid reactants are triturated together, and the reaction proceeds at room temperature, affording the deprotected naphthol in high yield. eurekaselect.com Microwave irradiation in the presence of a catalyst like ytterbium(III) chloride (YbCl₃) under solvent-free conditions has also been shown to be a rapid and efficient method for the cleavage of MOM ethers. semanticscholar.org

In the synthesis of complex molecules, it is often necessary to selectively deprotect one hydroxyl group in the presence of other protecting groups. The MOM group allows for such chemoselective transformations. For instance, the combination of a trialkylsilyl triflate (like TMSOTf or TESOTf) and 2,2'-bipyridyl can achieve mild and highly chemoselective deprotection of MOM ethers. rsc.orgacs.orgrsc.org This method is particularly useful for substrates containing acid-sensitive functional groups, which remain intact under these non-acidic conditions. acs.org

Furthermore, certain catalytic systems exhibit high chemoselectivity. For example, bismuth triflate has been shown to selectively cleave MOM ethers in the presence of other protecting groups such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), benzyl (B1604629), and allyl ethers. oup.com Similarly, a system of CBr₄ and PPh₃ in an aprotic solvent allows for the selective removal of the MOM group in the presence of ester and benzyl ether functionalities. tandfonline.com

Regeneration of the Naphtholic Hydroxyl Group and its Impact on Downstream Chemistry

The successful deprotection of the methoxymethoxy group in this compound regenerates the naphtholic hydroxyl group, which is a key functional handle for a variety of subsequent chemical transformations. The free hydroxyl group can participate in a range of reactions, including:

Etherification: The naphtholic hydroxyl can be converted to other ethers through reactions like the Williamson ether synthesis. quora.comyoutube.com

Esterification: It can be acylated to form esters using acyl chlorides or anhydrides.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group, influencing the regioselectivity of electrophilic substitution reactions on the naphthalene (B1677914) ring.

Coupling Reactions: The hydroxyl group can be converted to a triflate, which can then participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

The strategic removal of the MOM protecting group at the appropriate stage of a synthetic sequence is therefore crucial for the successful construction of more complex molecules derived from the 8-ethylnaphthalene scaffold.

Derivatization and Analog Synthesis of 8 Ethyl 3 Methoxymethoxy Naphthalen 1 Ol

Functional Group Interconversions of the Hydroxyl and Ethyl Groups

The reactivity of the hydroxyl and ethyl moieties in 8-Ethyl-3-(methoxymethoxy)naphthalen-1-ol allows for a variety of chemical transformations. These interconversions are fundamental in modulating the electronic and steric properties of the parent molecule.

The phenolic hydroxyl group is a prime site for derivatization. Standard etherification reactions, for instance, can be employed to introduce a range of alkyl or aryl groups. This can be achieved under Williamson ether synthesis conditions, where the phenoxide, generated by a suitable base, reacts with an appropriate halide. Furthermore, esterification, through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base or catalyst, can yield a library of ester derivatives. A notable transformation of the hydroxyl group is its conversion to a trifluoromethanesulfonate (B1224126) (triflate) group. The resulting triflate, such as 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate , is an excellent leaving group, paving the way for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, thereby enabling the introduction of a wide range of substituents at the C1 position.

The ethyl group at the C8 position, while generally less reactive than the hydroxyl group, can also undergo specific transformations. Benzylic oxidation, using reagents such as potassium permanganate (B83412) or chromic acid, can convert the ethyl group to an acetyl group or, under harsher conditions, to a carboxylic acid. Such transformations drastically alter the electronic nature of the substituent, from electron-donating to electron-withdrawing.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | Etherification | Alkyl/Aryl Halide, Base (e.g., NaH, K₂CO₃) | Ether (-OR) |

| Hydroxyl (-OH) | Esterification | Acyl Chloride/Anhydride, Base (e.g., Pyridine, Et₃N) | Ester (-OC(O)R) |

| Hydroxyl (-OH) | Triflation | Triflic Anhydride (Tf₂O), Pyridine | Triflate (-OTf) |

| Ethyl (-CH₂CH₃) | Benzylic Oxidation | KMnO₄, H₂CrO₄ | Acetyl (-C(O)CH₃) or Carboxyl (-COOH) |

Introduction of Additional Substituents onto the Naphthalene (B1677914) Ring

The naphthalene core of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents at specific positions. The directing effects of the existing substituents—the hydroxyl (or its protected form), methoxymethoxy, and ethyl groups—play a crucial role in determining the regioselectivity of these reactions. The hydroxyl and methoxymethoxy groups are strong activating, ortho-, para-directing groups, while the ethyl group is a weaker activating, ortho-, para-director.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst.

Nitration: The use of nitric acid in the presence of sulfuric acid can introduce a nitro group onto the ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: These reactions, employing an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst, can introduce acyl and alkyl groups, respectively.

The precise location of substitution will be a composite of the directing effects of the existing groups and steric hindrance. For instance, the positions ortho and para to the powerful activating groups at C1 and C3 are the most likely sites for electrophilic attack.

Exploration of Structural Analogues with Modified Alkyl and Protecting Groups

The synthesis of structural analogues of this compound allows for a systematic investigation of structure-activity relationships. This can be achieved by modifying the ethyl group at the C8 position and by altering the protecting group on the C3 hydroxyl.

Analogues with different alkyl groups at the C8 position can be synthesized through multi-step sequences, potentially starting from a common precursor. For example, a precursor with a different alkyl group could be carried through the same synthetic route used to prepare the parent compound.

The methoxymethyl (MOM) ether is a common protecting group for phenols. Its removal, typically under acidic conditions, would yield the corresponding diol. This free hydroxyl group can then be re-protected with a variety of other protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers, or esters. The choice of protecting group can influence the stability and reactivity of the molecule in subsequent synthetic steps. The existence of commercially available 8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol demonstrates the feasibility of synthesizing analogues with different substitution patterns on the naphthalene ring.

Synthesis of Poly-substituted Naphthalene Derivatives from this compound Precursors

This compound serves as a valuable precursor for the synthesis of more complex, poly-substituted naphthalene derivatives. The strategic functionalization of this starting material allows for the construction of intricate molecular architectures.

One powerful strategy involves the conversion of the hydroxyl group to a triflate, as mentioned earlier. The resulting triflate can then participate in a variety of palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the C1 position. Similarly, a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent.

Advanced Chemical Applications of 8 Ethyl 3 Methoxymethoxy Naphthalen 1 Ol and Its Derivatives

Application as a Chemical Building Block in Organic Synthesis

The molecular architecture of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-ol makes it a versatile intermediate for the construction of more complex organic molecules. Its utility as a building block stems from the differential reactivity of its functional groups.

The hydroxyl group at the C1 position and the MOM-protected hydroxyl at the C3 position are central to its synthetic potential. The methoxymethyl ether is a well-established protecting group for phenols and alcohols in organic synthesis. adichemistry.comwikipedia.org It is stable under a wide range of conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This stability allows for chemical modifications at other positions of the molecule without affecting the protected hydroxyl group.

The MOM group can be selectively removed under acidic conditions, such as with hydrochloric acid in methanol (B129727) or with various Lewis acids, to reveal the free hydroxyl group. adichemistry.comwikipedia.org This selective deprotection is a cornerstone of multi-step synthesis, enabling sequential reactions at different sites. For instance, the free hydroxyl at C1 could be transformed into a triflate, a common leaving group for cross-coupling reactions, while the C3 hydroxyl remains protected. Subsequent deprotection of the MOM group would then allow for further functionalization at the C3 position.

Furthermore, the naphthalene (B1677914) core itself is amenable to further substitution. The existing substituents—the hydroxyl, MOM ether, and ethyl group—direct the regioselectivity of subsequent electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups onto the aromatic framework. nih.govresearchgate.net For example, the powerful electron-donating character of the hydroxyl group typically directs electrophiles to the ortho and para positions. wikipedia.org This predictable reactivity is crucial for the rational design and synthesis of complex naphthalene derivatives for various applications. researchgate.netnih.gov

Potential in Materials Science: Precursors for Advanced Functional Materials

Naphthalene derivatives are extensively studied for their applications in materials science, particularly in the realm of organic electronics. The rigid, planar, and π-conjugated nature of the naphthalene core imparts desirable electronic and photophysical properties.

Optoelectronic Properties of Naphthalene-Based Compounds

Naphthalene-based molecules are known for their characteristic ultraviolet absorption and fluorescence emission. The specific optoelectronic properties, such as the absorption and emission wavelengths and quantum yields, are highly tunable through the introduction of substituents on the naphthalene ring. rsc.org These substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the HOMO-LUMO gap. nih.gov

In this compound, the electron-donating hydroxyl and methoxy (B1213986) groups are expected to decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene. The ethyl group, being a weak electron-donating group, may have a smaller, yet noticeable, effect on these properties. canterbury.ac.nz The ability to tune these properties is critical for designing molecules for specific applications, such as fluorescent probes or components in organic light-emitting diodes (OLEDs).

| Substituent Type on Naphthalene Core | General Effect on HOMO-LUMO Gap | Expected Shift in Absorption/Emission |

|---|---|---|

| Electron-Donating Groups (-OH, -OR) | Decrease | Bathochromic (Red Shift) |

| Electron-Withdrawing Groups (-NO₂, -CN) | Decrease | Bathochromic (Red Shift) |

| Alkyl Groups (-CH₃, -C₂H₅) | Slight Decrease | Slight Bathochromic Shift |

Applications in Organic Semiconductors and Devices (academic context)

The development of organic semiconductors is a key area of materials science, with applications in flexible displays, printable electronics, and sensors. Naphthalene derivatives have emerged as promising candidates for these applications due to their potential for high charge carrier mobility. researchgate.net The ability of planar aromatic molecules to form ordered π-stacked structures in the solid state is crucial for efficient intermolecular charge transport.

The substituents on the naphthalene core play a critical role in determining the solid-state packing and, consequently, the electronic performance. Alkyl chains, such as the ethyl group in the target molecule, can influence the intermolecular distance and orbital overlap in the crystal lattice. researchgate.netacs.org While bulky groups can sometimes disrupt optimal π-stacking, carefully chosen substituents can be used to fine-tune the molecular arrangement for improved device performance. The methoxymethoxy group could also impact the solid-state morphology, potentially leading to different packing motifs compared to unsubstituted naphthalenols. Therefore, this compound could serve as a precursor for novel organic semiconductors, where its derivatives could be evaluated in devices like organic thin-film transistors (OTFTs).

Role in Supramolecular Chemistry: Design of Molecular Recognition Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound possesses several features that make it an interesting candidate for the design of molecular recognition systems and self-assembling materials.

The primary feature for its role in supramolecular chemistry is the hydroxyl group at the C1 position. This group is an excellent hydrogen bond donor and acceptor, allowing the molecule to form well-defined assemblies with itself or with other molecules. nih.gov Naphthols are known to form hydrogen-bonded dimers and larger aggregates. nih.gov The interplay between hydrogen bonding and π-π stacking in naphthol derivatives can lead to the formation of complex and ordered supramolecular structures, such as one- and two-dimensional assemblies. researchgate.netmdpi.comnih.gov

The naphthalene ring system itself can participate in π-π stacking interactions, which are crucial for the stabilization of many supramolecular architectures. nih.gov Furthermore, the electron-rich aromatic core can act as a host for electron-deficient guest molecules, or vice versa, in host-guest complexes. The ethyl and methoxymethoxy substituents would influence the solubility of the molecule and could introduce steric constraints that guide the geometry of the resulting supramolecular assemblies. researchgate.net

| Structural Feature | Type of Non-Covalent Interaction | Potential Role in Supramolecular Chemistry |

|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bonding | Directing self-assembly, molecular recognition |

| Naphthalene Core | π-π Stacking | Stabilization of assemblies, host-guest interactions |

| Ethyl Group (-C₂H₅) | Van der Waals, Steric Effects | Modulating solubility and packing geometry |

| Methoxymethoxy Group (-OCH₂OCH₃) | Hydrogen Bond Acceptor, Steric Effects | Influencing assembly geometry and stability |

Catalytic Applications or Ligand Design

Naphthol derivatives have been successfully employed as ligands in transition metal catalysis. researchgate.netmdpi.com The hydroxyl group of this compound, upon deprotonation to the corresponding naphthoxide, can act as an anionic oxygen donor, coordinating to a metal center. nih.gov This allows the molecule to serve as a ligand in various catalytic transformations.

The specific substitution pattern of this molecule could offer unique steric and electronic properties to the resulting metal complex. The ethyl group at the C8 position is in the peri position relative to the hydroxyl group at C1. This proximity could create a specific steric environment around a coordinated metal center, potentially influencing the selectivity of a catalytic reaction.

Furthermore, the naphthalen-1-ol framework can be incorporated into larger, multidentate ligand systems. For example, additional coordinating atoms could be introduced through functionalization of the naphthalene ring, leading to the formation of pincer-type or other chelating ligands. Such ligands are of great interest in the development of highly active and selective catalysts for a wide range of organic transformations.

Green Chemistry and Sustainable Synthesis Considerations for 8 Ethyl 3 Methoxymethoxy Naphthalen 1 Ol

Development of Eco-Friendly Synthetic Routes

The pursuit of eco-friendly synthetic routes for 8-Ethyl-3-(methoxymethoxy)naphthalen-1-ol is centered on minimizing the environmental footprint of the chemical transformations involved. This includes the careful selection of solvents and catalysts to reduce toxicity and waste generation. A significant aspect of this approach is the strategic use of protecting groups, such as the methoxymethyl (MOM) ether in the target compound, and the development of sustainable methods for their introduction and removal. researchgate.netnih.gov

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. nih.gov For the synthesis of naphthalen-1-ol derivatives, several solvent-free or reduced-solvent methodologies have been explored, which could be adapted for the synthesis of this compound.

One promising approach is the use of grindstone chemistry , a solvent-free technique that involves the grinding of solid reactants to initiate a chemical reaction. ijcmas.com This method is energy-efficient and significantly reduces waste. For instance, a one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols has been successfully achieved using this technique, demonstrating its potential for the synthesis of substituted naphthols. ijcmas.com Another solvent-free approach involves the use of a catalytic amount of a solid-supported acid, such as polyaniline sulphate salt or oxalic acid, to promote the condensation reaction for the synthesis of amidoalkyl naphthols. derpharmachemica.comresearchgate.net These methods offer the advantages of simple work-up procedures and the potential for catalyst recovery and reuse. derpharmachemica.com

In addition to solvent-free approaches, the use of greener solvents is a key consideration. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. tandfonline.com Greener, catalyst-free protocols for the protection and deprotection of phenols using water-based systems have been reported, which could be relevant for the introduction of the methoxymethoxy group in the target molecule. tandfonline.comresearchgate.net Furthermore, the use of biomass-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) presents a more sustainable alternative to traditional solvents like dichloromethane (B109758) and tetrahydrofuran (B95107). acs.org

| Methodology | Key Features | Potential Application to this compound Synthesis |

| Grindstone Chemistry | Solvent-free, energy-efficient, simple work-up. ijcmas.com | Synthesis of the substituted naphthalene (B1677914) core. |

| Solid-Supported Catalysis | Solvent-free, reusable catalyst, high yields. derpharmachemica.comresearchgate.net | Key condensation or functionalization steps. |

| Water-Mediated Reactions | Use of a green solvent, potential for catalyst-free conditions. tandfonline.comtandfonline.com | Introduction of the methoxymethoxy protecting group. |

| Biomass-Derived Solvents | Renewable feedstock, reduced environmental impact. acs.org | Replacement for traditional volatile organic solvents. |

The design and application of efficient and sustainable catalysts are central to the development of green synthetic routes. For the synthesis of naphthalenes and their derivatives, various catalytic systems have been investigated.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture, enabling their recovery and reuse. For example, a nano-γ-Al2O3/Ti(IV) solid acid reagent has been effectively used for the synthesis of azo dyes based on β-naphthol under solvent-free grinding conditions. Such solid acid catalysts could potentially be employed in the synthesis of the naphthalen-1-ol core of the target molecule.

Homogeneous catalysis also offers opportunities for green synthesis through the development of highly active and selective catalysts that can operate under mild conditions. Ruthenium- and platinum-catalyzed reactions have been developed for the functionalization of naphthalenes and the synthesis of polysubstituted naphthalenes. rsc.orgacs.orgrsc.org The development of catalysts that can facilitate C-H activation and functionalization is a particularly active area of research, as it offers a more atom-economical approach to the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. rsc.orgnih.govthieme-connect.com

Furthermore, the development of catalyst-free reaction conditions represents a significant advancement in green chemistry. As mentioned, protocols for the O-Boc protection/deprotection of phenols have been developed that proceed efficiently in water-related systems without the need for a catalyst. tandfonline.comtandfonline.comresearchgate.net Exploring similar catalyst-free approaches for the introduction of the methoxymethoxy group in this compound could further enhance the sustainability of its synthesis.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org A reaction with high atom economy generates minimal waste, making it a more sustainable process. wikipedia.org

To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to favor atom-economical reactions. For instance, employing catalytic C-H functionalization to introduce the ethyl group directly onto the naphthalene ring would be more atom-economical than a traditional cross-coupling reaction that requires a pre-halogenated naphthalene and an organometallic reagent, which generates stoichiometric amounts of salt waste.

Table of Atom Economy for Different Reaction Types:

| Reaction Type | General Transformation | Atom Economy | Relevance to Synthesis |

| Addition | A + B → C | 100% | Ideal for incorporating functional groups. wikipedia.orgrsc.org |

| Substitution | A-B + C → A-C + B | < 100% | Common for functional group interconversions. |

| Elimination | A-B → A + B | < 100% | Can be a source of byproducts. |

| Rearrangement | A → B | 100% | Highly atom-economical. |

Waste Minimization and Process Intensification Strategies

One key strategy for waste minimization is to reduce the number of synthetic steps. jctjournal.com Each step in a synthesis typically requires purification, which generates solvent and solid waste. By designing a more convergent synthesis or by telescoping multiple reaction steps into a single continuous operation, the need for intermediate isolation and purification can be reduced, leading to significant waste reduction. acs.orgresearchgate.net

Process intensification offers a powerful approach to making the synthesis of pharmaceutical intermediates like this compound more sustainable. pharmafeatures.com This involves the use of innovative technologies to dramatically improve manufacturing efficiency. A key aspect of process intensification is the shift from traditional batch manufacturing to continuous flow chemistry . pharmasalmanac.combeilstein-journals.org

Continuous flow reactors offer several advantages over batch reactors, including:

Enhanced heat and mass transfer: This allows for better control over reaction conditions, leading to higher yields and selectivities. pharmasalmanac.com

Improved safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. pharmasalmanac.comcetjournal.itcetjournal.it

Reduced waste: Continuous processing can lead to a significant reduction in solvent usage and waste generation. acs.orgpharmasalmanac.com

Facilitated scale-up: Scaling up a flow process is often more straightforward than scaling up a batch process. pharmasalmanac.com

By integrating continuous flow technology into the synthesis of this compound, it is possible to reduce the environmental footprint of the process while also improving its efficiency and safety. cetjournal.itcetjournal.it For example, a multi-step synthesis could be designed where the effluent from one flow reactor is directly fed into the next, eliminating the need for intermediate work-ups and purifications. acs.orgresearchgate.net

Future Research Directions and Concluding Perspectives

Emerging Methodologies for Naphthalene (B1677914) Derivative Synthesis and Functionalization

The synthesis of polysubstituted naphthalenes presents a significant challenge due to issues of regiochemical control in classical electrophilic aromatic substitution reactions. researchgate.net Modern synthetic chemistry is continuously evolving to provide more efficient and selective access to these valuable scaffolds. researchgate.netnih.gov

Emerging strategies are moving away from traditional multi-step sequences toward more elegant and atom-economical approaches. anr.fr A primary area of focus is the direct C–H functionalization of the naphthalene core. nih.govresearchgate.net This powerful technique allows for the introduction of functional groups onto the aromatic ring without the need for pre-functionalized starting materials, thereby shortening synthetic routes. anr.fr For a molecule like 8-Ethyl-3-(methoxymethoxy)naphthalen-1-ol, C-H activation could potentially be directed by the existing hydroxyl or ether groups to achieve regioselective modification at other positions on the ring. nih.gov

Transition-metal-catalyzed cross-coupling reactions remain a cornerstone of modern synthesis, and their application to naphthalene systems continues to expand. Furthermore, novel cyclization and annulation strategies that build the naphthalene skeleton from simpler, acyclic precursors offer precise control over the final substitution pattern. researchgate.netnih.gov Methods such as the electrophilic cyclization of alkynes provide mild and regioselective pathways to complex naphthalene derivatives. nih.gov Another innovative approach involves the "skeletal editing" of more common heterocycles, such as isoquinolines, to transmute them into naphthalene cores, offering a unique entry into this chemical space. nih.gov

| Synthetic Method | Description | Key Advantages |

| Direct C-H Functionalization | Activation and subsequent reaction of a C-H bond on the naphthalene ring, often catalyzed by transition metals. nih.govrsc.org | High atom economy, reduces synthetic steps, allows for late-stage modification. anr.fr |

| Transition-Metal Cross-Coupling | Reactions like Suzuki, Heck, and Buchwald-Hartwig to form C-C and C-heteroatom bonds on a pre-formed naphthalene core. | High functional group tolerance, reliable and well-understood reactivity. |

| De Novo Annulation/Cyclization | Construction of the naphthalene ring system from acyclic or monocyclic precursors. nih.gov | Excellent control over regiochemistry, allows access to highly substituted patterns. researchgate.net |

| Skeletal Editing | Transformation of an existing ring system (e.g., isoquinoline) into a naphthalene skeleton. nih.gov | Provides novel synthetic pathways and access to unique substitution patterns. nih.gov |

Exploration of Novel Reactivity Patterns for this compound

The reactivity of this compound is dictated by the interplay of its three key functional groups: the naphthalen-1-ol system, the methoxymethyl (MOM) ether, and the C8-ethyl group.

The naphthalen-1-ol moiety imparts phenolic character, making the hydroxyl proton acidic and the oxygen atom nucleophilic. solubilityofthings.comfoodb.ca The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the C4 (para) position. wikipedia.org It also makes the ring susceptible to oxidation, potentially leading to the formation of naphthoquinones. researchgate.net

The methoxymethyl (MOM) ether at the C3 position serves as a protecting group for the phenolic hydroxyl group it masks. adichemistry.com MOM ethers are known for their stability across a wide pH range (pH 4-12) and resistance to many nucleophiles, bases, and redox reagents, making them highly valuable in multi-step synthesis. adichemistry.comorganic-chemistry.org Their removal (deprotection) is typically achieved under acidic conditions, often by treatment with acids like HCl in methanol (B129727). adichemistry.comnih.gov The presence of this group electronically modifies the reactivity of the second ring.

The ethyl group at the C8 (peri) position introduces significant steric hindrance around the C1 hydroxyl group. This steric crowding can influence the reactivity of the hydroxyl group, potentially hindering its participation in reactions that require a large transition state. It may also exert electronic effects, albeit minor, on the aromatic system. This peri-substitution is a key feature that could be exploited in regioselective reactions.

Future exploration could focus on how these functional groups cooperate. For instance, the C1-hydroxyl group could be used as an internal directing group for C-H activation at the sterically accessible C8-ethyl group or the C2 position. Conversely, the MOM-protected C3-oxygen could direct metallation or borylation reactions to the C2 or C4 positions. Understanding the regiochemical outcomes of reactions on this polysubstituted system is a key area for future research.

Advanced Computational Studies and Predictive Modeling

In the absence of extensive empirical data for this compound, advanced computational studies serve as a powerful tool for predicting its properties and reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure. tandfonline.comtandfonline.com

Computational models can be used to calculate a variety of molecular properties:

Geometric and Electronic Properties : Optimization of the molecular geometry can reveal bond lengths, angles, and the steric strain induced by the peri-substituents. Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the molecule's electronic behavior, such as its susceptibility to oxidation and its potential as an electronic material. samipubco.com

Spectroscopic Properties : Theoretical calculations can predict NMR chemical shifts, infrared vibrational frequencies, and UV-visible absorption spectra, which are invaluable for characterizing the compound if it were synthesized. samipubco.com

Reactivity and Mechanistic Insights : Computational modeling can map potential energy surfaces for various reactions, helping to predict the most likely sites for electrophilic or nucleophilic attack and to elucidate reaction mechanisms. nih.gov This can guide the design of experiments for the functionalization of the molecule.

Pharmacokinetic Properties : Predictive models, such as pkCSM, can simulate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on the molecular structure. researchgate.netwalshmedicalmedia.com This in-silico screening is crucial in the early stages of drug discovery.

| Predicted Property | Computational Method | Significance |

| HOMO/LUMO Energy Gap | DFT (e.g., B3LYP/6-311++G(d,p)) tandfonline.com | Predicts electronic excitability, color, and electrochemical properties. samipubco.com |

| NICS (Nucleus-Independent Chemical Shift) | DFT/GIAO | Quantifies the aromaticity of the naphthalene rings. tandfonline.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| ADMET Profile | pkCSM, Endocrine Predictome researchgate.net | Assesses potential bioavailability, toxicity, and endocrine disruption activity. walshmedicalmedia.com |

Untapped Potential in Chemical Applications and Materials Science

While this compound itself has no documented applications, its structural motifs are found in molecules with significant utility in materials science and medicinal chemistry. lifechemicals.com The functionalized naphthalene core is a key component in a wide range of applications. ijrpr.com

Fluorescent Probes : Naphthalene derivatives are renowned for their unique photophysical properties, including strong fluorescence and high quantum yields. nih.gov The substitution pattern on the ring system can be tuned to create sensors for detecting specific ions, molecules, or changes in the local environment. nih.gov

Organic Electronics : The rigid, planar, and π-conjugated system of naphthalene makes it an excellent candidate for building blocks in organic electronic materials. nih.gov Derivatives have been investigated for use in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). acs.orgnih.gov

Medicinal Chemistry : The naphthalene scaffold is present in numerous approved drugs, including the anti-inflammatory naproxen (B1676952) and the antidepressant sertraline. wikipedia.orgijrpr.com The development of novel, polysubstituted naphthalenes like the title compound provides new building blocks for the synthesis of potential therapeutic agents. chemistryviews.org

Dyes and Polymers : Naphthols are important precursors in the synthesis of azo dyes. wikipedia.org Furthermore, functionalized naphthalenes can be incorporated into polymers to create materials with enhanced thermal stability, specific optical properties, or other desirable characteristics. ijrpr.com

Broader Implications for Fundamental Organic Chemistry Research

The study of complex molecules like this compound has implications that extend beyond the molecule itself, contributing to the broader field of fundamental organic chemistry.

Research into the synthesis and functionalization of such polysubstituted aromatics drives the development of new synthetic methodologies that are more selective, efficient, and sustainable. researchgate.netanr.fr Investigating the reactivity of this molecule enhances our understanding of how multiple functional groups on a rigid scaffold influence one another through steric and electronic effects. This knowledge is fundamental to predicting the outcomes of reactions on other complex organic molecules.

Ultimately, the naphthalene core is a vital structural motif in a vast number of natural products, pharmaceuticals, and materials. researchgate.net By developing reliable methods to synthesize and manipulate intricately substituted naphthalenes, chemists expand the toolbox available for constructing even more complex and functionally diverse molecules, pushing the boundaries of what is possible in chemical synthesis and materials science. hyhpesticide.com

Q & A

Q. What are the common synthetic routes for 8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL, and how can reaction conditions be optimized?

The synthesis typically involves chemoselective transformations of methoxymethyl ether precursors. For example, trialkylsilyl triflate and 2,2'-bipyridyl are used to selectively deprotect methoxymethyl groups under mild conditions . Key steps include:

- Reagent selection : Hydroxylamine hydrochloride and KOH in ethanol for cyclization reactions, followed by neutralization with acetic acid .

- Monitoring : HPLC is employed to track reaction progress and intermediate formation (e.g., 97.5% yield achieved via precise temperature control and reflux conditions) .

- Optimization : Adjusting solvent polarity and catalyst loading (e.g., BF₃·Et₂O in N-methoxyindole reactions) improves regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR and Mass Spectrometry : Confirm structural integrity via characteristic signals for the ethyl, methoxymethoxy, and hydroxyl groups. PubChem-derived InChI keys (e.g.,

HLJSNSPHGJFGKT-SNAWJCMRSA-N) validate stereochemical configurations . - HPLC : Used to assess purity (>95% in optimized syntheses) and identify by-products .

- Melting Point Analysis : Melting points (e.g., 179°C) provide preliminary purity benchmarks .

Q. What safety protocols are recommended for handling this compound?

Q. How stable is this compound under standard laboratory storage conditions?

Q. What preliminary toxicological data are available for risk assessment?

- Acute Toxicity : Classified as Category 4 (harmful if swallowed, inhaled, or via dermal contact; H302, H312, H332) .

- Mutagenicity : No conclusive data, but structural analogs (e.g., naphthalene derivatives) show potential genotoxicity .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-product formation?

- Design of Experiments (DOE) : Use factorial designs (e.g., 2³ full factorial) to evaluate variables like temperature, catalyst concentration, and reaction time .

- Case Study : In hydroxylamine-mediated cyclizations, reducing by-products by 30% was achieved by maintaining pH 7–8 and limiting reflux duration to <12 hours .

Q. What factors influence the compound’s stability in different solvents and pH conditions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents .

- pH-Dependent Degradation : The methoxymethoxy group hydrolyzes at pH < 3 or > 10, forming 8-ethylnaphthalen-1-ol derivatives .

- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks to predict shelf life .

Q. How can in vitro/in vivo toxicological studies be designed to evaluate chronic exposure risks?

- Inclusion Criteria : Follow ATSDR guidelines (Table B-1) , focusing on endpoints like hepatic/renal effects in rodent models.

- Dose-Response Analysis : Administer 10–100 mg/kg/day orally for 90 days, monitoring biomarkers (e.g., serum ALT for hepatotoxicity) .

- Metabolite Profiling : Use LC-MS to identify oxidative metabolites (e.g., quinone intermediates) linked to cytotoxicity .

Q. What methodologies validate analytical assays for quantifying this compound in biological matrices?

Q. Can computational models predict the compound’s reactivity or interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.